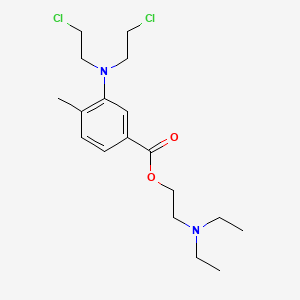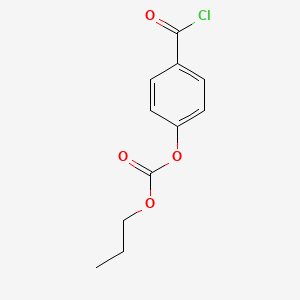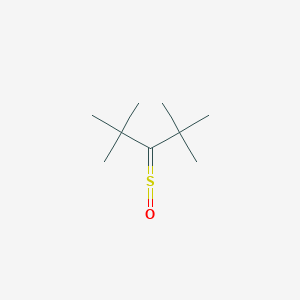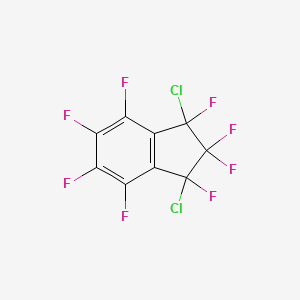
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms attached to an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the indene backbone, followed by the introduction of chlorine and fluorine atoms. Common methods include:
Halogenation Reactions: Using reagents such as chlorine gas and fluorine gas under controlled conditions to introduce the halogen atoms.
Catalytic Reactions: Employing catalysts like iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors, where the reaction conditions such as temperature, pressure, and concentration of reagents are carefully controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: Where one or more halogen atoms are replaced by other functional groups.
Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen atoms.
Reduction Reactions: Involving the addition of hydrogen or removal of oxygen atoms.
Common Reagents and Conditions
Substitution Reactions: Typically use reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Dichloropropene: A related compound with similar halogenation but different structural properties.
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Another halogenated compound with applications in the aerospace and electronics industries.
Uniqueness
1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
54265-09-7 |
|---|---|
分子式 |
C9Cl2F8 |
分子量 |
330.99 g/mol |
IUPAC名 |
1,3-dichloro-1,2,2,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9Cl2F8/c10-7(16)1-2(8(11,17)9(7,18)19)4(13)6(15)5(14)3(1)12 |
InChIキー |
FBMGEXLQSWBYSI-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)Cl)(F)F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
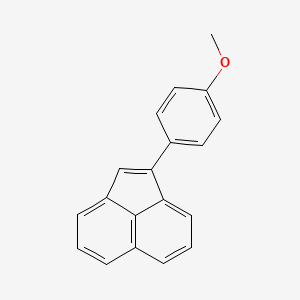
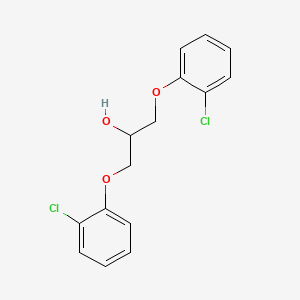
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
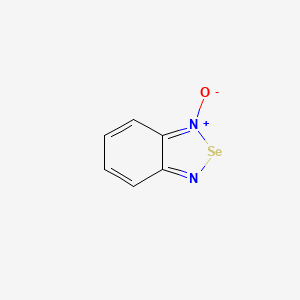
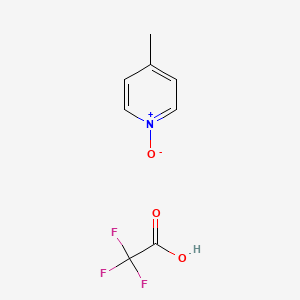
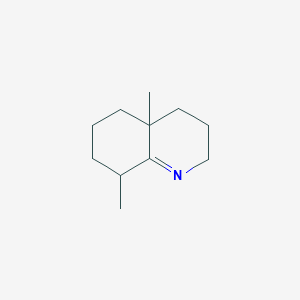
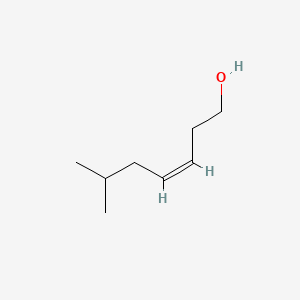
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
